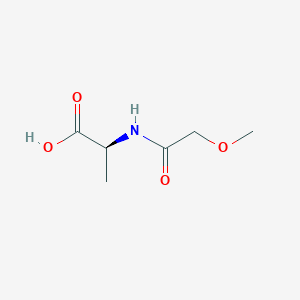
L-Alanine, N-(methoxyacetyl)-(9CI)
Overview
Description
L-Alanine, N-(methoxyacetyl)-(9CI): is a derivative of the amino acid alanine It is characterized by the presence of a methoxyacetyl group attached to the nitrogen atom of the alanine molecule
Mechanism of Action
Target of Action
It’s known that n-acetyl amino acids can be produced either via direct synthesis of specific n-acetyltransferases or via the proteolytic degradation of n-acetylated proteins by specific hydrolases .
Mode of Action
It’s known that n-acetyl amino acids, including n-acetyl-l-alanine, play crucial roles in various biological processes, including protein synthesis and degradation .
Biochemical Pathways
It’s known that l-alanine, the base molecule of n-acetyl-l-alanine, plays a key role in the glucose-alanine cycle between tissues and liver .
Biochemical Analysis
Biochemical Properties
“L-Alanine, N-(methoxyacetyl)-(9CI)” likely shares some biochemical properties with its parent compound, L-Alanine. L-Alanine participates in various biochemical pathways and reactions within the body . It’s involved in the construction of proteins and plays a crucial role in energy metabolism, particularly glucose metabolism
Cellular Effects
L-Alanine, the parent compound, plays a crucial role in maintaining the acid-base balance in the body and serves multiple functions in biological systems . It’s reasonable to hypothesize that “L-Alanine, N-(methoxyacetyl)-(9CI)” may have similar effects on cell function, but this requires experimental validation.
Molecular Mechanism
L-Alanine, the parent compound, is known to participate in various biochemical pathways, including the glucose-alanine cycle
Dosage Effects in Animal Models
L-Alanine, the parent compound, is known to supply energy and is often used as a pre-workout supplement . It would be interesting to investigate if “L-Alanine, N-(methoxyacetyl)-(9CI)” has similar effects and how these effects vary with dosage.
Metabolic Pathways
L-Alanine, the parent compound, is involved in various metabolic pathways, including the glucose-alanine cycle
Transport and Distribution
L-Alanine, the parent compound, is known to be transported across the sarcolemma in cardiac cells
Subcellular Localization
L-Alanine, the parent compound, is known to be involved in various cellular processes, suggesting it may be localized to multiple subcellular compartments
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Alanine, N-(methoxyacetyl)-(9CI) typically involves the reaction of L-alanine with methoxyacetic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the acylation process. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of L-Alanine, N-(methoxyacetyl)-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions: L-Alanine, N-(methoxyacetyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The methoxyacetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to yield primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Alanine, N-(methoxyacetyl)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
- L-Alanine, N-methyl-
- L-Alanine, N-acetyl-
- L-Alanine, N-(methoxyacetyl)-N-(2-methyl-1-naphthalenyl)-
Comparison: L-Alanine, N-(methoxyacetyl)-(9CI) is unique due to the presence of the methoxyacetyl group, which imparts distinct chemical and biological properties. Compared to L-Alanine, N-methyl-, it has a higher molecular weight and different reactivity. L-Alanine, N-acetyl- lacks the methoxy group, resulting in different chemical behavior. L-Alanine, N-(methoxyacetyl)-N-(2-methyl-1-naphthalenyl)- has an additional aromatic group, making it more complex and potentially more versatile in certain applications.
Properties
IUPAC Name |
(2S)-2-[(2-methoxyacetyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-4(6(9)10)7-5(8)3-11-2/h4H,3H2,1-2H3,(H,7,8)(H,9,10)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAUFQSPAQSBMQ-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601307477 | |
| Record name | L-Alanine, N-(methoxyacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601307477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
257638-52-1 | |
| Record name | L-Alanine, N-(methoxyacetyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=257638-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Alanine, N-(methoxyacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601307477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


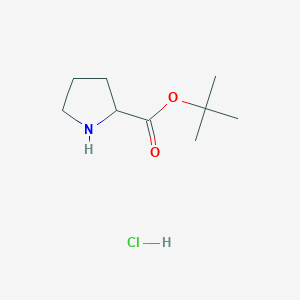

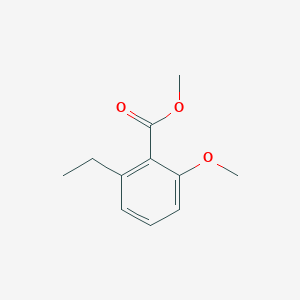

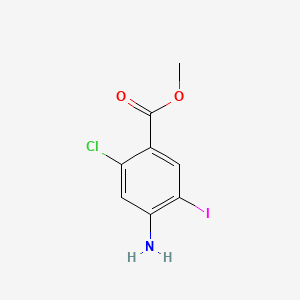
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3119941.png)

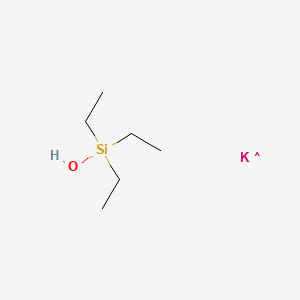
![[3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine](/img/structure/B3119968.png)
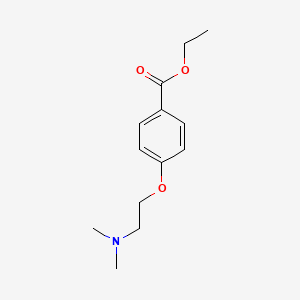

![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide](/img/structure/B3119993.png)
![N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]benzamide](/img/structure/B3119994.png)

